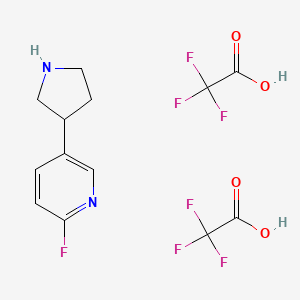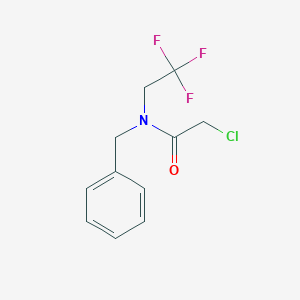
ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate” is a chemical compound with the linear formula C13H16O5 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate” is represented by the linear formula C13H16O5 . Its molecular weight is 252.269 .
Chemical Reactions Analysis
While specific chemical reactions involving “ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate” are not well-documented, similar compounds are known to undergo protodeboronation, a type of reaction involving the removal of a boron atom .
作用机制
The compound also contains a dimethoxyphenyl group, which is a structural feature found in many bioactive compounds. For example, compounds containing the dimethoxyphenyl group have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
实验室实验的优点和局限性
DMHP has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, DMHP has some limitations. It is not very water-soluble, which can make it challenging to administer in vivo. Additionally, DMHP has not been extensively studied in humans, and its safety profile is not well-established.
未来方向
There are several future directions for research on DMHP. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy against different types of cancer and to elucidate its mechanism of action. Another area of interest is its potential as an antidepressant and anxiolytic agent. More studies are needed to determine its safety and efficacy in humans. Additionally, DMHP could be investigated for its potential to treat other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
合成方法
DMHP can be synthesized using various methods, including the reaction of 2,5-dimethoxyphenyl hydrazine with ethyl acetoacetate followed by the reaction with ethyl chloroformate. Another method involves the reaction of 2,5-dimethoxyphenyl hydrazine with ethyl pyruvate followed by the reaction with ethyl chloroformate. The yield of DMHP using these methods is around 60-70%.
科学研究应用
DMHP has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. It has shown promising results as an anti-inflammatory, analgesic, and antipyretic agent. DMHP has also been investigated for its antitumor activity and has shown to inhibit the growth of certain cancer cell lines. Additionally, DMHP has been studied for its potential as an antidepressant and anxiolytic agent.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form ethyl 3-(2,5-dimethoxyphenyl)acrylate. This intermediate is then reacted with hydrazine hydrate to form ethyl 3-(2,5-dimethoxyphenyl)pyrazolidine-5-carboxylate, which is subsequently dehydrated to form the final product.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: Reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 3-(2,5-dimethoxyphenyl)acrylate.", "Step 2: Reaction of ethyl 3-(2,5-dimethoxyphenyl)acrylate with hydrazine hydrate in the presence of a catalyst such as acetic acid to form ethyl 3-(2,5-dimethoxyphenyl)pyrazolidine-5-carboxylate.", "Step 3: Dehydration of ethyl 3-(2,5-dimethoxyphenyl)pyrazolidine-5-carboxylate using a dehydrating agent such as phosphorus oxychloride to form ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate." ] } | |
CAS 编号 |
1326810-38-1 |
分子式 |
C14H16N2O4 |
分子量 |
276.292 |
IUPAC 名称 |
ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-4-20-14(17)12-8-11(15-16-12)10-7-9(18-2)5-6-13(10)19-3/h5-8H,4H2,1-3H3,(H,15,16) |
InChI 键 |
KJPMAHJOBSVSMS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NN1)C2=C(C=CC(=C2)OC)OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-N-[(3-Cyanophenyl)methyl]-4-(dimethylamino)-N-[2-(dimethylamino)ethyl]but-2-enamide](/img/structure/B2616584.png)


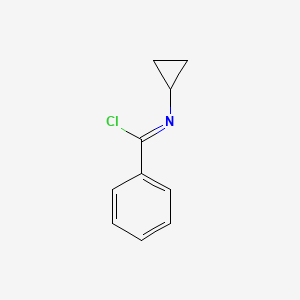
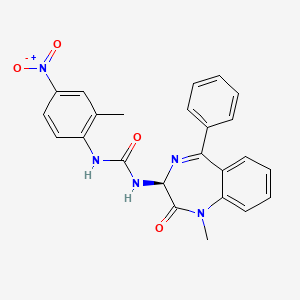
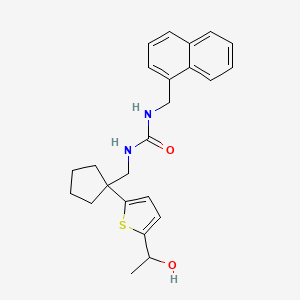

![(1S)-2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]cyclopropane-1-carboxylic acid](/img/structure/B2616600.png)

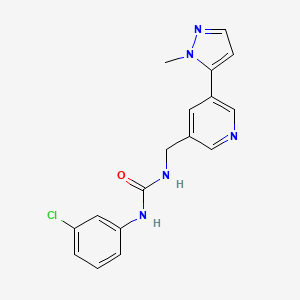
![1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2616603.png)
